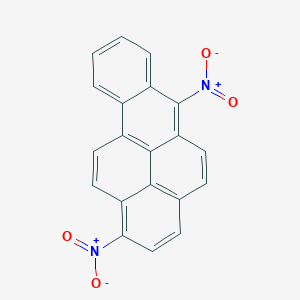

1,6-Dinitrobenzo(a)pyrene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,6-Dinitrobenzo(a)pyrene (DNBaP) is a highly toxic and mutagenic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a potent carcinogen and has been identified as a major environmental pollutant. DNBaP is formed during the incomplete combustion of organic matter, such as fossil fuels, tobacco, and wood. Exposure to DNBaP has been linked to various health problems, including cancer, respiratory diseases, and cardiovascular diseases.

Mecanismo De Acción

1,6-Dinitrobenzo(a)pyrene exerts its toxic effects by binding to DNA and forming adducts that can cause mutations and DNA damage. It also induces oxidative stress and inflammation, which can lead to tissue damage and cell death. The exact mechanism of 1,6-Dinitrobenzo(a)pyrene-induced carcinogenesis is still not fully understood and requires further investigation.

Efectos Bioquímicos Y Fisiológicos

1,6-Dinitrobenzo(a)pyrene exposure has been shown to induce various biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and immune dysfunction. It can also affect the expression of genes involved in cell proliferation, apoptosis, and DNA repair. 1,6-Dinitrobenzo(a)pyrene exposure has been linked to various health problems, including cancer, respiratory diseases, and cardiovascular diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1,6-Dinitrobenzo(a)pyrene is a well-established model compound for studying the mechanism of action of PAHs and their role in carcinogenesis. It is readily available and can be easily synthesized in the laboratory. However, 1,6-Dinitrobenzo(a)pyrene has some limitations in experimental studies, such as its high toxicity and mutagenicity, which can pose a risk to researchers. Moreover, the use of 1,6-Dinitrobenzo(a)pyrene in animal studies raises ethical concerns, as it can cause severe health problems in animals.

Direcciones Futuras

Future research on 1,6-Dinitrobenzo(a)pyrene should focus on understanding the molecular mechanisms of its carcinogenic effects and identifying potential therapeutic targets for cancer prevention and treatment. Moreover, the development of alternative methods for synthesizing 1,6-Dinitrobenzo(a)pyrene and other PAHs should be explored to reduce the environmental impact of their production. Finally, the development of safe and effective strategies for reducing human exposure to 1,6-Dinitrobenzo(a)pyrene and other PAHs should be a priority for public health research.

Métodos De Síntesis

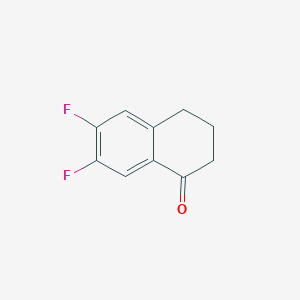

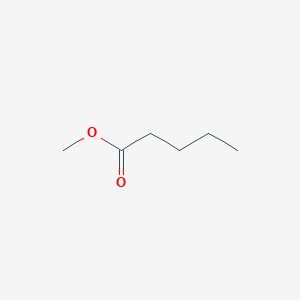

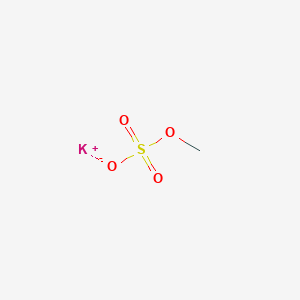

1,6-Dinitrobenzo(a)pyrene can be synthesized by the nitration of benzo(a)pyrene, which is a common PAH found in tobacco smoke and automobile exhaust. The nitration process involves the reaction of benzo(a)pyrene with a mixture of nitric acid and sulfuric acid at a low temperature. The resulting product is then purified by column chromatography to obtain pure 1,6-Dinitrobenzo(a)pyrene.

Aplicaciones Científicas De Investigación

1,6-Dinitrobenzo(a)pyrene is extensively used in scientific research to study the mechanism of action of PAHs and their role in carcinogenesis. It is also used as a model compound to investigate the metabolism and toxicity of PAHs in various biological systems, such as cell cultures, animal models, and human tissues.

Propiedades

Número CAS |

128714-75-0 |

|---|---|

Nombre del producto |

1,6-Dinitrobenzo(a)pyrene |

Fórmula molecular |

C20H10N2O4 |

Peso molecular |

342.3 g/mol |

Nombre IUPAC |

1,6-dinitrobenzo[a]pyrene |

InChI |

InChI=1S/C20H10N2O4/c23-21(24)17-10-6-11-5-7-16-19-13(8-9-15(17)18(11)19)12-3-1-2-4-14(12)20(16)22(25)26/h1-10H |

Clave InChI |

ZBUIFCQCAOFRJN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2[N+](=O)[O-])C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3 |

SMILES canónico |

C1=CC=C2C(=C1)C3=C4C(=C2[N+](=O)[O-])C=CC5=C4C(=C(C=C5)[N+](=O)[O-])C=C3 |

Otros números CAS |

128714-75-0 |

Sinónimos |

1,6-dinitrobenzo(a)pyrene 1,6-DNBP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B166311.png)